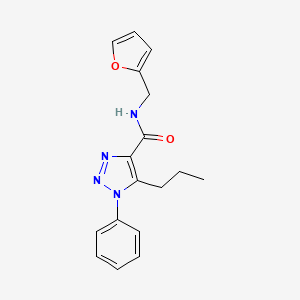

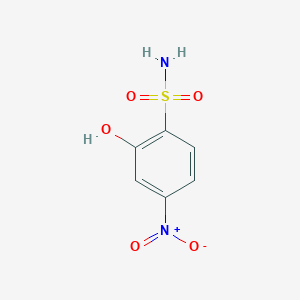

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of furan, phenyl, propyl, and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl refers to the phenyl group (C6H5), derived from benzene, and signifies a compound having a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms . Propyl is a three-carbon alkyl substituent with chemical formula C3H7 . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions of similar compounds involve reductive amination or hydrogen-borrowing amination mechanisms .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N1,N2-bis(furan-2-ylmethyl)oxalamide, include a molecular weight of 248.23500 and a density of 1.283g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been widely studied for their synthesis and potential applications. A study by Cansiz, Koparır, and Demirdağ (2004) focused on synthesizing various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, which included compounds structurally similar to this compound (Cansiz, Koparır, & Demirdağ, 2004). This work highlights the diverse synthetic routes and chemical modifications possible with this class of compounds.

Antibacterial, Antiurease, and Antioxidant Activities

Compounds related to this compound have demonstrated significant antibacterial, antiurease, and antioxidant activities. Sokmen et al. (2014) synthesized and evaluated a series of 1,2,4-triazole derivatives for these activities, finding that some synthesized compounds exhibited effective antiurease and antioxidant properties (Sokmen et al., 2014).

Structural Studies and Drug Design

Structural analysis and drug design involving similar compounds have been a subject of interest. Laughton et al. (1995) conducted a crystallographic and spectroscopic study on a compound analogous to this compound, providing insights into its binding affinity and potential as a drug candidate (Laughton et al., 1995).

Energetic Material Synthesis

Research by Yu et al. (2017) delves into the synthesis of furazan derivatives, closely related to this compound, for use as insensitive energetic materials. They explored the thermal stabilities and detonation performance of these compounds, indicating potential applications in this field (Yu et al., 2017).

Antiplasmodial Activities

The study of antiplasmodial activities in furazan derivatives is another significant area. Hermann et al. (2021) investigated a series of N-acylated furazan-3-amines for their activities against Plasmodium falciparum, revealing important structure-activity relationships (Hermann et al., 2021).

Wirkmechanismus

Target of Action

The primary target of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the receptor, thereby blocking the signal transduction pathways that lead to cell proliferation and growth .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell cycle regulation, apoptosis, and cell differentiation. The inhibition of these pathways leads to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is known that the compound is metabolized by human microsomes This suggests that the compound undergoes metabolism in the liver, which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXWBZFVKONNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2697182.png)

![5-{[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2697184.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697189.png)

![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)